molecular formula C16H18ClN3O4S2 B11416790 5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(ethylsulfanyl)-N-(furan-2-ylmethyl)pyrimidine-4-carboxamide

5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(ethylsulfanyl)-N-(furan-2-ylmethyl)pyrimidine-4-carboxamide

Cat. No.: B11416790
M. Wt: 415.9 g/mol
InChI Key: ZWDNDLRJYHFDIY-UHFFFAOYSA-N
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Description

5-CHLORO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-(ETHYLSULFANYL)-N-[(FURAN-2-YL)METHYL]PYRIMIDINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-(ETHYLSULFANYL)-N-[(FURAN-2-YL)METHYL]PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:

  • Formation of the pyrimidine ring through cyclization reactions.
  • Introduction of the chloro, ethylsulfanyl, and furan-2-yl groups through substitution reactions.
  • Coupling reactions to attach the carboxamide group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

  • Use of catalysts to enhance reaction rates.
  • Control of temperature and pressure to favor desired reaction pathways.
  • Purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-CHLORO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-(ETHYLSULFANYL)-N-[(FURAN-2-YL)METHYL]PYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.

    Reduction: Reduction of the carboxamide group to amines.

    Substitution: Replacement of the chloro group with other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl group may yield sulfoxides or sulfones, while substitution of the chloro group may introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-CHLORO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-(ETHYLSULFANYL)-N-[(FURAN-2-YL)METHYL]PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzyme activity.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-(methylthio)pyrimidine-4-carboxamide: Similar structure with a methylthio group instead of ethylsulfanyl.

    5-Chloro-2-(ethylthio)pyrimidine-4-carboxylic acid: Similar structure with a carboxylic acid group instead of carboxamide.

    5-Chloro-2-(ethylsulfanyl)-N-methylpyrimidine-4-carboxamide: Similar structure with an N-methyl group instead of furan-2-ylmethyl.

Uniqueness

The uniqueness of 5-CHLORO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-(ETHYLSULFANYL)-N-[(FURAN-2-YL)METHYL]PYRIMIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C16H18ClN3O4S2

Molecular Weight

415.9 g/mol

IUPAC Name

5-chloro-N-(1,1-dioxothiolan-3-yl)-2-ethylsulfanyl-N-(furan-2-ylmethyl)pyrimidine-4-carboxamide

InChI

InChI=1S/C16H18ClN3O4S2/c1-2-25-16-18-8-13(17)14(19-16)15(21)20(9-12-4-3-6-24-12)11-5-7-26(22,23)10-11/h3-4,6,8,11H,2,5,7,9-10H2,1H3

InChI Key

ZWDNDLRJYHFDIY-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC=C(C(=N1)C(=O)N(CC2=CC=CO2)C3CCS(=O)(=O)C3)Cl

Origin of Product

United States

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